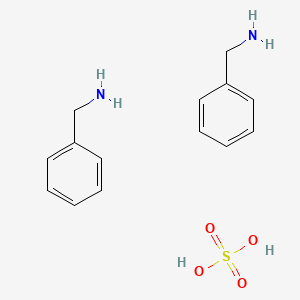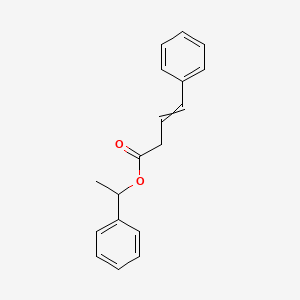![molecular formula C21H27ClS B14509516 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene CAS No. 62938-10-7](/img/structure/B14509516.png)
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with two tert-butyl groups and a chloromethyl group attached to a phenylsulfanyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene typically involves multiple steps. One common method includes the Friedel-Crafts alkylation of benzene derivatives. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process . The tert-butyl groups can be introduced through the reaction of benzene with tert-butyl chloride in the presence of AlCl3 . The chloromethyl group can be added using chloromethyl methyl ether (MOMCl) under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in EAS reactions due to the presence of the benzene ring.
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atom.
Oxidation and Reduction: The phenylsulfanyl moiety can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like Cl2, Br2, HNO3, and H2SO4 are commonly used under controlled temperature conditions.
Nucleophilic Substitution: Reagents such as NaOH, KOH, and various amines are used under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are employed.
Major Products Formed
EAS Reactions: Products include halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include hydroxymethyl or aminomethyl derivatives.
Oxidation and Reduction: Products include sulfoxides, sulfones, or reduced sulfides.
Wissenschaftliche Forschungsanwendungen
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can act as an electrophile, reacting with nucleophiles in the environment.
Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to the formation of new bonds and functional groups.
Oxidation and Reduction: The phenylsulfanyl moiety can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene can be compared with similar compounds such as:
1,3-Di-tert-butylbenzene: Lacks the chloromethyl and phenylsulfanyl groups, making it less reactive in certain reactions.
3,5-Di-tert-butylbenzyl bromide: Contains a bromomethyl group instead of a chloromethyl group, affecting its reactivity in nucleophilic substitution reactions.
1-tert-Butyl-3,5-dimethylbenzene: Lacks the chloromethyl and phenylsulfanyl groups, making it less versatile in synthetic applications.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
62938-10-7 |
|---|---|
Molekularformel |
C21H27ClS |
Molekulargewicht |
347.0 g/mol |
IUPAC-Name |
1,3-ditert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene |
InChI |
InChI=1S/C21H27ClS/c1-20(2,3)16-12-15(13-17(14-16)21(4,5)6)19(22)23-18-10-8-7-9-11-18/h7-14,19H,1-6H3 |
InChI-Schlüssel |
VSIBRRMAZLNPHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(SC2=CC=CC=C2)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


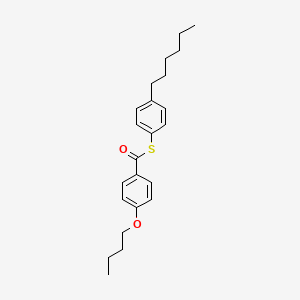
![1,3-Bis[(chloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14509443.png)
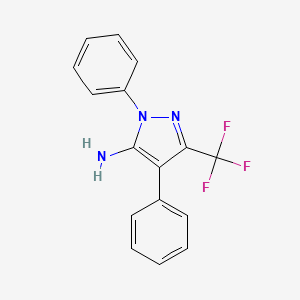
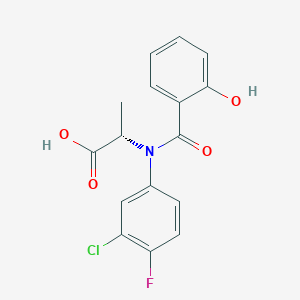
![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)



![N-[4-(Dimethylamino)-6-phenoxy-1,3,5-triazin-2-yl]-N'-ethylurea](/img/structure/B14509471.png)
![1-[4-(2-Methylpropyl)phenyl]propane-1,2-dione](/img/structure/B14509479.png)
![2-[(Morpholin-4-yl)methyl]-1-(2-phenylethyl)cyclopentan-1-ol](/img/structure/B14509482.png)

